molecular formula C23H20BF4NO2 B7746822 (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate

Cat. No.: B7746822
M. Wt: 429.2 g/mol
InChI Key: AELABRZVRRNGAS-BBCFSJFZSA-O
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Description

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with an ethyl and phenyl substitution, coupled with a hydroxyphenyl azanium group and a tetrafluoroborate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving phenyl-substituted acetophenone and ethyl acetoacetate under acidic conditions.

    Substitution Reactions: The ethyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Azo Compound: The hydroxyphenyl azanium group is introduced through a diazotization reaction followed by coupling with the chromene core.

    Counterion Exchange: The final step involves the exchange of the counterion to tetrafluoroborate using a suitable tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups.

    Reduction: Reduction reactions can target the azo group, converting it to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and ethyl groups.

    Reduction: Amino derivatives from the reduction of the azo group.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl azanium group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-phenylchromen-4-ylidene-phenylazanium;tetrafluoroborate
  • (E)-6-methyl-2-phenylchromen-4-ylidene-(4-hydroxyphenyl)azanium;tetrafluoroborate

Uniqueness

The presence of the ethyl group at the 6-position of the chromene core and the specific arrangement of the hydroxyphenyl azanium group make (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2.BF4/c1-2-16-8-13-22-20(14-16)21(24-18-9-11-19(25)12-10-18)15-23(26-22)17-6-4-3-5-7-17;2-1(3,4)5/h3-15,25H,2H2,1H3;/q;-1/p+1/b24-21+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELABRZVRRNGAS-BBCFSJFZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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